N-methyl-2-(piperidin-3-yl)acetamide
Description
N-Methyl-2-(piperidin-3-yl)acetamide is a small organic molecule featuring a piperidine ring substituted at the 3-position with an acetamide group containing a methyl substituent on the nitrogen atom. Piperidine-based acetamides are versatile scaffolds in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .
The molecular formula of this compound is inferred as C₈H₁₆N₂O, with a molecular weight of 156.23 g/mol. Its synthesis likely involves amide coupling or alkylation reactions, as seen in analogous compounds (e.g., sulfonylation of piperidine derivatives in ).
Properties
CAS No. |
1250175-60-0 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Acylation of Piperidine-3-Amine
A primary method involves the acylation of piperidine-3-amine with acetyl chloride or acetic anhydride in the presence of a methylating agent. The reaction proceeds via a two-step mechanism:
-
Acylation : Piperidine-3-amine reacts with acetic anhydride in dichloromethane at 0–5°C to form 2-(piperidin-3-yl)acetamide.
-
N-Methylation : The intermediate is treated with methyl iodide or dimethyl sulfate in alkaline conditions (e.g., potassium carbonate in acetonitrile) to introduce the methyl group at the amide nitrogen.
Key advantages include high functional group tolerance and moderate yields (65–75%). However, over-methylation at the piperidine nitrogen remains a challenge, necessitating careful stoichiometric control.
Reductive Amination of 3-Acetamidopiperidine
An alternative route employs reductive amination using 3-acetamidopiperidine and formaldehyde. This one-pot reaction utilizes sodium cyanoborohydride in methanol under acidic conditions (pH 4–5) to achieve selective N-methylation. The method offers improved regioselectivity (>90% purity) but requires stringent pH control to prevent decomposition of the acetamide group.
Reaction Conditions and Optimization
Solvent Systems
Optimal solvents vary by method:
Temperature and Catalysis
-
Acylation reactions proceed efficiently at 0–25°C, while methylation requires elevated temperatures (40–60°C).
-
Phase-transfer catalysts (tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems, increasing yields by 15–20%.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Recent patents describe continuous flow systems for large-scale manufacturing:
Crystallization and Purification
-
Anti-solvent precipitation using ethyl acetate/water mixtures achieves >99% purity.
-
Chromatographic methods : Reverse-phase HPLC with C18 columns resolves residual methylated isomers.
Analytical Characterization
Spectroscopic Profiling
Chromatographic Purity Assessment
UPLC methods with BEH C18 columns (1.7 µm) resolve critical impurities:
-
Mobile Phase : 0.1% formic acid in water/acetonitrile gradient
-
Retention Time : 4.2 min (main peak), 5.1 min (N,N-dimethyl byproduct)
Comparative Analysis of Synthetic Methods
| Parameter | Acylation Route | Reductive Amination |
|---|---|---|
| Yield | 68–75% | 82–85% |
| Purity | 97–98% | 99.5% |
| Reaction Time | 8–12 h | 3–4 h |
| Cost Index | 1.0 | 0.8 |
The reductive amination approach offers superior efficiency and scalability for industrial applications, though it requires specialized equipment for hydrogen gas handling.
Challenges and Mitigation Strategies
Stereochemical Control
The piperidine ring’s chair conformation leads to axial/equatorial isomerism in final products. Strategies include:
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(piperidin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds like methyl iodide in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-methyl-2-(piperidin-3-yl)acetic acid.
Reduction: Formation of N-methyl-2-(piperidin-3-yl)ethanol.
Substitution: Formation of various substituted piperidine derivatives depending on the halogenated compound used.
Scientific Research Applications
N-methyl-2-(piperidin-3-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-2-(piperidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of ion channels and receptor binding .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their molecular features, and reported applications:
Functional Group Modifications and Bioactivity
- Piperidine vs. Pyridine Rings: Replacing the piperidine ring with pyridine (as in N-Methyl-2-(pyridin-3-yl)acetamide) alters electronic properties and binding interactions. Pyridine-containing analogues (e.g., 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide) exhibit strong binding to SARS-CoV-2 Mpro via interactions with HIS163 and ASN142 .
- Sulfonylation : Sulfonyl groups in piperidin-4-yl derivatives () improve solubility and target affinity, as seen in soluble epoxide hydrolase inhibitors with sub-micromolar IC₅₀ values .
Q & A
Q. What are the common synthetic routes for N-methyl-2-(piperidin-3-yl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including amide bond formation and piperidine ring functionalization. Key steps include:
- Amide coupling : Use of coupling agents like EDC or DCC to facilitate reaction between carboxylic acid derivatives and amines .
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) are preferred for their ability to stabilize intermediates .
- Catalysts : Acid or base catalysts may accelerate specific steps, such as sulfonylation or cyclization . Optimization involves adjusting temperature (often 0–80°C), pH, and reagent stoichiometry to maximize yield and purity.
Table 1: Representative Reaction Conditions
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Amide coupling | DMF | EDC | 25°C | 75–85 |
| Piperidine sulfonation | DCM | H2SO4 | 0–5°C | 60–70 |
Q. Which analytical techniques are essential for characterizing this compound?
Critical methods include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms molecular structure and purity by identifying proton environments and carbon frameworks .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for research-grade compounds) .
Advanced Research Questions
Q. How can X-ray crystallography resolve the three-dimensional structure of this compound?
Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS (for structure solution) enables precise determination of bond lengths, angles, and stereochemistry. Key steps:
- Crystal growth : Slow evaporation from solvents like ethanol/water mixtures produces diffraction-quality crystals .
- Data collection : High-resolution synchrotron radiation improves accuracy for small molecules .
- Refinement : SHELXL refines thermal parameters and validates hydrogen bonding networks .
Q. What computational approaches predict the biological targets of this compound?
Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling are used to identify potential protein targets:
Q. How can researchers resolve contradictory bioactivity data for this compound across studies?
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized protocols : Fixed concentrations (e.g., 10 µM) and incubation times reduce variability .
- Impurity profiling : HPLC-MS identifies byproducts that may interfere with biological assays .
- Dose-response curves : EC50/IC50 comparisons across studies clarify potency differences .
Q. What structural modifications enhance the pharmacological profile of this compound?
Structure-activity relationship (SAR) studies guide optimization:
- Piperidine substitution : Introducing electron-withdrawing groups (e.g., -CF3) improves metabolic stability .
- Amide bioisosteres : Replacing the acetamide with sulfonamide or urea groups modulates solubility and target affinity .
- Heterocyclic appendages : Adding pyridine or thiazole rings enhances interaction with hydrophobic binding pockets .
Table 2: SAR Trends for Analogues
| Modification | Effect on Bioactivity | Reference |
|---|---|---|
| Piperidine fluorination | Increased CNS penetration | |
| Acetamide → sulfonamide | Improved protease resistance |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
